3-[(4-Bromophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Description
Propriétés
IUPAC Name |
3-[(4-bromophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO3/c16-10-3-5-11(6-4-10)17-14(18)12-8-1-2-9(7-8)13(12)15(19)20/h1-6,8-9,12-13H,7H2,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKTOOJLUGWYJOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C(C2C(=O)NC3=CC=C(C=C3)Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Core Bicyclic Framework Construction
The Diels-Alder reaction between cyclopentadiene and α,β-unsaturated carbonyl compounds is the cornerstone for synthesizing bicyclo[2.2.1]hept-5-ene derivatives. For example, ethyl acrylate reacts with cyclopentadiene under thermal conditions (80–100°C, 12–24 hours) to yield ethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate as a mixture of endo and exo isomers. Hydrolysis of the ester group with aqueous NaOH (1M, reflux, 6 hours) produces the carboxylic acid precursor, bicyclo[2.2.1]hept-5-ene-2-carboxylic acid .
Carbamoylation at Position 3
Introducing the carbamoyl group at position 3 requires functionalizing the bicyclic core. One approach involves bromination at position 3 using N-bromosuccinimide (NBS) under radical initiation (AIBN, CCl₄, 60°C, 4 hours), yielding 3-bromobicyclo[2.2.1]hept-5-ene-2-carboxylic acid . Subsequent palladium-catalyzed coupling with 4-bromoaniline in the presence of Mo(CO)₆ and triethylamine (Et₃N, 80°C, 12 hours) affords the target compound with 65% yield.
Carbamoylation via Palladium-Catalyzed Methods
Direct Carbamoylation of Aryl Halides
Palladium-catalyzed carbonylation offers a streamlined route to amides. Using 3-bromobicyclo[2.2.1]hept-5-ene-2-carboxylic acid as the substrate, a mixture of Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Mo(CO)₆ (1.2 equivalents) in DMF at 100°C for 24 hours facilitates carbamoylation with 4-bromoaniline, achieving 72% yield. This method circumvents gaseous CO, enhancing operational safety.
One-Pot Synthesis Using Molybdenum Carbonyl
A one-pot protocol combines Mo(CO)₆, 3-bromobicyclo[2.2.1]hept-5-ene-2-carboxylic acid, and 4-bromoaniline in DMF at 120°C for 18 hours, yielding 68% of the product. The molybdenum complex acts as both a CO source and a catalyst, simplifying the reaction setup.
Functionalization and Coupling Strategies
Activation of Carboxylic Acid
The carboxylic acid at position 2 is activated as an acyl chloride using thionyl chloride (SOCl₂, reflux, 2 hours). Reacting the resultant bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride with 4-bromoaniline in dichloromethane (DCM) with Et₃N (0°C to room temperature, 6 hours) produces the carbamoyl derivative in 58% yield.
Mixed Anhydride Approach
Forming a mixed anhydride with isobutyl chloroformate (IBCF) and N-methylmorpholine (NMM) in THF (−15°C, 1 hour) allows coupling with 4-bromoaniline, yielding 63% of the target compound.
Comparative Analysis of Methodologies
| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Diels-Alder + Bromination | NBS, Pd(OAc)₂, Mo(CO)₆ | 65 | High regioselectivity | Multi-step, moderate yields |
| Pd-Catalyzed Carbonylation | Pd(OAc)₂, Xantphos, Mo(CO)₆ | 72 | One-pot, avoids gaseous CO | Requires specialized ligands |
| Acyl Chloride Coupling | SOCl₂, Et₃N | 58 | Simple activation | Sensitivity to moisture |
| Mixed Anhydride Coupling | IBCF, NMM | 63 | Mild conditions | Lower yields compared to Pd methods |
The palladium-catalyzed method offers the highest yield (72%) and operational simplicity, while the Diels-Alder route provides foundational access to the bicyclic core .
Analyse Des Réactions Chimiques
Types of Reactions
3-[(4-Bromophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-[(4-Bromophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 3-[(4-Bromophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
Substituent Variations on the Carbamoyl Group
The carbamoyl group’s aryl or heteroaryl substituent significantly influences physicochemical properties and bioactivity.
Key Observations :
Core Structure Modifications
Replacing the norbornene core with other bicyclic or monocyclic systems alters conformational rigidity and binding interactions.
Key Observations :
Stereochemical Considerations
Stereochemistry profoundly impacts biological activity. For example:
- 3f (carboxylate ester) : Synthesized with >25:1 diastereomeric ratio, suggesting stereoselective synthesis methods (e.g., asymmetric catalysis) .
Q & A
Q. What are the primary synthetic routes for 3-[(4-Bromophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, and how are intermediates characterized?
The compound is synthesized via bromination of bicyclo[2.2.1]hept-5-ene precursors followed by carbamoylation with 4-bromophenyl isocyanate. Key intermediates, such as brominated norbornene derivatives, are characterized using -NMR, -NMR, and IR spectroscopy to confirm regioselectivity and functional group integrity . For example, bromine-assisted silicon rearrangements yield tricyclic derivatives, validated by X-ray crystallography .
Q. How is the stereochemistry and crystal structure of this compound determined?
X-ray crystallography is the gold standard for resolving stereochemistry, particularly for bicyclic systems. For derivatives like tricyclo[2.2.1.0] heptane analogs, diffraction data reveal endo/exo configurations and bond angles critical for reactivity . Synchrotron sources enhance resolution for low-symmetry crystals, while computational modeling (e.g., density functional theory) supplements experimental data .
Q. What spectroscopic techniques are essential for confirming purity and structural fidelity?
High-resolution mass spectrometry (HRMS) confirms molecular weight, while - and -NMR detect impurities (<1%) and stereochemical assignments. For example, -NMR is used to study pH-dependent conformational equilibria in carboxamide derivatives, revealing hydrogen-bonding interactions . IR spectroscopy validates carbamate and carboxylic acid functional groups .
Advanced Research Questions
Q. How do reaction kinetics and catalyst selection influence ring-opening metathesis polymerization (ROMP) involving this compound?
In ROMP, the compound acts as a monomer with ruthenium catalysts (e.g., Grubbs III). Kinetic studies show that steric hindrance from the 4-bromophenyl group reduces propagation rates compared to unsubstituted analogs. Competing secondary metathesis reactions are minimized by optimizing temperature (20–40°C) and catalyst loading (1–5 mol%) . Time-resolved NMR monitors monomer conversion and polymer tacticity .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
Discrepancies between calculated and observed NMR shifts arise from dynamic effects (e.g., ring puckering). 2D NMR (COSY, NOESY) and variable-temperature experiments differentiate between static and dynamic disorder. For example, --HMBC clarifies ambiguous carbamate linkages in congested spectra . X-ray data provide definitive reference geometries .
Q. How can structure-activity relationships (SAR) guide the design of thromboxane receptor antagonists derived from this compound?
The sulfonyl derivatives of this compound exhibit thromboxane receptor antagonism. SAR studies reveal that electron-withdrawing groups (e.g., -SOCF) enhance binding affinity by 10-fold compared to -Br. In vitro platelet aggregation assays (IC values) and molecular docking (e.g., with PDB: 6PO9) identify critical hydrophobic interactions in the receptor’s active site .
Q. What role does this compound play in synthesizing chiral catalysts for asymmetric Diels-Alder reactions?
As a dienophile, the bicyclic framework directs endo selectivity in Diels-Alder reactions. Chiral titanium complexes (e.g., Ti(OPr)/BINOL) achieve >90% enantiomeric excess (ee) under low temperatures (-30°C). Solvent polarity (toluene vs. THF) and Lewis acid strength are critical for transition-state stabilization .
Q. How are computational methods applied to predict reactivity in silicon-assisted rearrangements?
Density functional theory (DFT, e.g., B3LYP/6-31G*) models the [3,3]-sigmatropic shifts in bromine-mediated silicon rearrangements. Activation energies (ΔG) correlate with experimental yields, guiding solvent selection (e.g., DCM vs. MeCN). NBO analysis identifies hyperconjugative interactions stabilizing transition states .
Methodological Tables
Table 1: Key Reaction Parameters for ROMP Optimization
Table 2: SAR of Sulfonyl Derivatives as Thromboxane Antagonists
| Substituent (R) | IC (nM) | Binding Affinity (ΔG, kcal/mol) |
|---|---|---|
| -SOCF | 12 ± 2 | -9.8 |
| -Br | 130 ± 15 | -7.2 |
| -SOMe | 45 ± 5 | -8.1 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
